molecular formula C17H17N3O B11127113 N-(1-isopropyl-1H-indol-4-yl)isonicotinamide

N-(1-isopropyl-1H-indol-4-yl)isonicotinamide

Cat. No.: B11127113
M. Wt: 279.34 g/mol
InChI Key: XPBBLQIDIDLPQU-UHFFFAOYSA-N
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Description

N-(1-isopropyl-1H-indol-4-yl)isonicotinamide is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for the development of new drugs. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-isopropyl-1H-indol-4-yl)isonicotinamide typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. This method involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions to form the indole ring . The isonicotinamide moiety can be introduced through subsequent reactions involving isonicotinic acid or its derivatives.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes that are optimized for high yield and purity. These processes often include the use of advanced techniques such as microwave irradiation to accelerate reaction times and improve regioselectivity .

Chemical Reactions Analysis

Types of Reactions

N-(1-isopropyl-1H-indol-4-yl)isonicotinamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the indole nitrogen or other reactive sites on the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydride or potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indole-2-carboxylic acid derivatives, while reduction may produce indoline derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(1-isopropyl-1H-indol-4-yl)isonicotinamide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. This can lead to various biological responses, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1-isopropyl-1H-indol-4-yl)isonicotinamide is unique due to its specific combination of the indole and isonicotinamide moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for scientific research and potential therapeutic applications .

Properties

Molecular Formula

C17H17N3O

Molecular Weight

279.34 g/mol

IUPAC Name

N-(1-propan-2-ylindol-4-yl)pyridine-4-carboxamide

InChI

InChI=1S/C17H17N3O/c1-12(2)20-11-8-14-15(4-3-5-16(14)20)19-17(21)13-6-9-18-10-7-13/h3-12H,1-2H3,(H,19,21)

InChI Key

XPBBLQIDIDLPQU-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C=CC2=C(C=CC=C21)NC(=O)C3=CC=NC=C3

Origin of Product

United States

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